molecular formula C9H14ClNO B2693962 (S)-2-(1-Aminopropyl)phenol hydrochloride CAS No. 123982-76-3

(S)-2-(1-Aminopropyl)phenol hydrochloride

Cat. No.: B2693962
CAS No.: 123982-76-3
M. Wt: 187.67
InChI Key: VHVGYSJIMHAWAD-QRPNPIFTSA-N
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Description

(S)-2-(1-Aminopropyl)phenol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of more complex molecules and its potential biological activities.

Scientific Research Applications

(S)-2-(1-Aminopropyl)phenol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Aminopropyl)phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-(1-Aminopropyl)phenol.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is usually performed in an aqueous or alcoholic solution to facilitate the formation of the salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of (S)-2-(1-Aminopropyl)phenol are synthesized using optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1-Aminopropyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopropyl)phenol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling, depending on its specific application.

Comparison with Similar Compounds

    ®-2-(1-Aminopropyl)phenol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-(1-Aminopropyl)phenol: The free base form without the hydrochloride salt.

    2-(1-Aminopropyl)phenol derivatives: Various derivatives with modifications on the phenol or amino groups.

Uniqueness: (S)-2-(1-Aminopropyl)phenol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other derivatives. This chirality is crucial in medicinal chemistry, where the (S)-enantiomer may exhibit different pharmacological properties than the ®-enantiomer.

Properties

IUPAC Name

2-[(1S)-1-aminopropyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGYSJIMHAWAD-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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